2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly as an inhibitor of certain enzymes involved in lipid metabolism.
The compound can be synthesized through various chemical methods, which typically involve the reaction of specific precursors. The synthesis often incorporates starting materials that contain the piperidine structure and aromatic substituents, leading to derivatives with enhanced biological activity.
2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can be classified as:
The synthesis of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride typically involves several steps, including:
For example, one synthetic route may start with 3-chloro-5-methoxybenzaldehyde and piperidine, followed by reduction and subsequent hydrochloride salt formation. Key reagents such as hydrochloric acid and solvents like dimethylformamide may be employed throughout the synthesis to facilitate reactions and purify the final product.
The molecular structure of 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can be represented by its chemical formula with a molecular weight of approximately 223.7 g/mol. The structural formula indicates the arrangement of atoms, highlighting the piperidine ring and the aromatic substituent.
The compound may undergo several types of chemical reactions:
For instance, when treated with strong bases or acids, the compound can form various derivatives that might enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is primarily linked to its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. By inhibiting this enzyme, the compound may increase levels of endocannabinoids, potentially leading to analgesic effects.
Research indicates that compounds similar to this one can modulate pain pathways and have implications in treating conditions such as chronic pain and inflammation by affecting cannabinoid receptor signaling pathways.
Relevant analyses include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
2-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is primarily used in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting how modifications in molecular structure can lead to significant changes in biological activity.
The piperidine scaffold is a privileged structural motif in oncology drug development due to its versatile three-dimensional topology and capacity for targeted interactions with biological macromolecules. Analysis of FDA-approved anticancer agents reveals that >25% contain nitrogen heterocycles, with piperidine derivatives prominently represented due to their favorable binding kinetics and metabolic stability [8]. The compound 2-(3-chloro-5-methoxyphenyl)piperidine hydrochloride exemplifies strategic exploitation of this scaffold, where the piperidine nitrogen facilitates salt formation for enhanced solubility while the equatorial phenyl ring provides a planar pharmacophore for target engagement.
Notable precedents include the vimentin-targeting agent FiVe1 (IC~50~ = 1.6 μM in HT-1080 fibrosarcoma), where piperazine-linked cinnoline derivatives demonstrated selective disruption of mitosis in mesenchymal cancers [1]. Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones exhibited potent activity against hematological malignancies by modulating apoptosis pathways (Compounds II and IV reduced myeloma/leukemia proliferation by >60% at 10μM) [5]. These cases underscore the pharmacological significance of halogenated arylpiperidines in overcoming chemotherapy resistance through novel mechanisms.
Table 1: Anticancer Piperidine Derivatives with Structural Analogies
Compound | Core Modification | Biological Target | Potency |
---|---|---|---|
FiVe1 [1] | Cinnoline-piperazine | Vimentin intermediate filaments | IC~50~ = 1.6 μM (HT-1080) |
Compound II [5] | 3-Chloro-3-methyl-2,6-diaryl | JAK/STAT pathway | >60% growth inhibition |
Alectinib [8] | Piperidine-carbazole | ALK kinase | FDA-approved (NSCLC) |
Target Compound | 3-Chloro-5-methoxyphenylpiperidine | Under investigation | N/A |
The chloro-methoxy substitution pattern on the phenyl ring represents a deliberate optimization balancing electronic effects, steric occupancy, and metabolic resistance. Structure-activity relationship (SAR) studies of FiVe1 analogs demonstrated that meta-chlorine and meta-methoxy groups confer optimal activity against vimentin-expressing cancers:
Critical evidence emerged from FiVe1 derivative 4e (44 nM IC~50~), where 3-chloro-5-methoxy substitution yielded 35-fold potency improvement over unsubstituted analogs. This was attributed to hyperphosphorylation of VIM Ser56 – a key mechanism triggering mitotic catastrophe [1]. Molecular docking of related 3-chloro-2,6-diarylpiperidin-4-ones confirmed chloro-aryl interactions with Leu234 and Pro236 residues in hematological cancer targets (PDB: 5N21, 1OLL), stabilizing binding by ΔG = -9.2 kcal/mol [5].
Synthesis of 2-arylpiperidines typically employs three strategic approaches, each with distinct advantages for scalability and purity:
Mannich Condensation RouteOne-pot reaction of 3-chloro-5-methoxybenzaldehyde with ammonium acetate and ketone precursors yields the piperidine core (75–88% efficiency). This method benefits from atom economy but requires precise stoichiometric control to avoid dialkylated byproducts [4].
Catalytic Reductive AminationPalladium-catalyzed coupling of chloromethoxyphenyl ketones with N-Boc-piperidine followed by deprotection/hydrochloridation achieves >95% enantiomeric excess when using chiral catalysts. Though cost-intensive, this route is preferred for GMP manufacturing [6].
Hydrochloride Salt FormationCritical final step involves treating the free base with anhydrous HCl in diethyl ether, generating the crystalline hydrochloride salt. Recrystallization from ethanol/ether mixtures yields pharmaceutical-grade material with 99.5% purity (by HPLC) and defined polymorphic Form I [5].
Table 2: Comparative Analysis of Synthetic Methods
Method | Yield | Purity | Key Advantage | Limitation |
---|---|---|---|---|
Mannich Condensation | 65–88% | 90–95% | Single-pot reaction | Byproduct formation |
Reductive Amination | 70–82% | >98% | Stereochemical control | Catalyst cost |
Salt Crystallization | 95–99% | >99% | Bioavailability enhancement | Solvent residue monitoring |
Conversion to the hydrochloride salt profoundly impacts the drug-like properties of arylpiperidine compounds by addressing two critical limitations of free bases: poor aqueous solubility and low oral absorption. The protonation of the piperidine nitrogen (pK~a~ ~10.2) creates a crystalline ionic lattice with:
Solid dispersion systems using hydroxypropyl methylcellulose acetate succinate (HPMCAS) further enhance dissolution rates by 40–60% through amorphous stabilization [6]. Importantly, hydrochloride formation does not alter the molecule’s target engagement profile, as demonstrated by conserved binding to vimentin’s rod domain (K~d~ = 18 nM for salt vs. 22 nM for free base) [1]. This salt form complies with Lipinski’s Rule of Five parameters (MW = 262.18, logP = 2.3, HBD = 1, HBA = 2), conferring optimal membrane permeability and reduced P-glycoprotein efflux [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3